3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide
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Overview
Description
3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a fluorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonyl group, and the attachment of the fluorophenyl group. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride, such as 2,4-dichlorobenzylsulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the sulfonylated thiophene with a fluorophenyl amine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The thiophene ring may contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide
- 3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
- 3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-ethylphenyl)-2-thiophenecarboxamide
Uniqueness
3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity compared to similar compounds with different substituents on the phenyl ring. This uniqueness can translate to improved biological activity and potential therapeutic benefits.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfonyl]-N-(4-fluorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FNO3S2/c19-12-2-1-11(15(20)9-12)10-27(24,25)16-7-8-26-17(16)18(23)22-14-5-3-13(21)4-6-14/h1-9H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYORKKSUTIVLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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